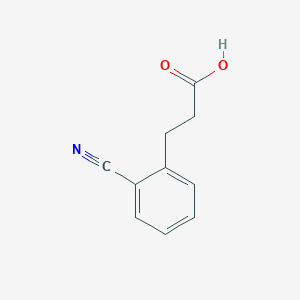

3-(2-Cyanophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPSKABEFALNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496361 | |

| Record name | 3-(2-Cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27916-43-4 | |

| Record name | 3-(2-Cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Cyanophenyl)propanoic acid chemical properties

An In-depth Technical Guide to 3-(2-Cyanophenyl)propanoic Acid: Properties, Synthesis, and Applications for Drug Discovery

This guide provides a comprehensive technical overview of this compound (CAS No. 27916-43-4), a bifunctional organic molecule with significant potential in medicinal chemistry and drug development. As a specialized chemical intermediate, detailed public data is limited; therefore, this document synthesizes available information, predictive data, and logical chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its core chemical properties, plausible synthetic routes, reactivity, and its promising applications as a molecular building block.

This compound is a derivative of propanoic acid featuring a cyanobenzyl substituent at the 3-position. The ortho orientation of the cyano and propanoic acid groups on the phenyl ring creates a unique structural motif that imparts specific steric and electronic properties, making it a valuable scaffold for chemical library synthesis and as a linker in complex molecules.

The molecule's structure combines a carboxylic acid, a nitrile, and an aromatic ring. The carboxylic acid group (pKa ≈ 4.5) serves as a versatile handle for amide bond formation, esterification, or salt formation. The nitrile group is a stable but reactive functional group that can participate in various chemical transformations, including reduction to a primary amine or hydrolysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27916-43-4 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.19 g/mol | [4] |

| Melting Point | 127 °C | [1] |

| Boiling Point | 343.5 ± 17.0 °C (Predicted) | [1] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 4.50 ± 0.10 (Predicted) | [1] |

| SMILES | C1=CC=C(C(=C1)CCC(=O)O)C#N | [3] |

| InChI | InChI=1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | [3] |

Spectroscopic Characterization (Predicted)

While specific, authenticated spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. Major suppliers note that analytical data is not routinely collected for this compound, requiring the buyer to confirm identity and purity.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct regions:

-

Aromatic Protons (δ ≈ 7.2-7.8 ppm): Four protons on the benzene ring would appear as a complex multiplet pattern due to their differing chemical environments and spin-spin coupling.

-

Aliphatic Protons (δ ≈ 2.6-3.2 ppm): The two methylene groups (-CH₂CH₂-) will appear as two distinct signals, likely triplets, due to coupling with each other. The CH₂ group adjacent to the aromatic ring (benzylic) would be expected at δ ≈ 3.0-3.2 ppm, while the CH₂ adjacent to the carboxyl group would be at δ ≈ 2.6-2.8 ppm.[5]

-

Carboxylic Acid Proton (δ ≈ 10-12 ppm): A broad singlet characteristic of a carboxylic acid proton, which may exchange with D₂O.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.[6]

-

C-H Stretch (Aromatic/Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).[6]

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak at approximately 2220-2240 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

Mass Spectrometry

In mass spectrometry, the compound is expected to show a molecular ion peak [M]+ at m/z = 175. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments. Predicted values for common adducts include [M+H]⁺ at 176.07060 and [M-H]⁻ at 174.05604.[3]

Potential Synthetic Route

Proposed Synthesis Workflow: The synthesis would begin with a Knoevenagel or similar condensation reaction between 2-cyanobenzaldehyde and malonic acid (or its equivalent) to form 2-cyanocinnamic acid. The double bond of the resulting α,β-unsaturated acid is then selectively reduced.

Caption: Proposed synthesis workflow for this compound.

Representative Experimental Protocol:

-

Step 1: Synthesis of 3-(2-Cyanophenyl)acrylic acid. In a round-bottom flask, dissolve 2-cyanobenzaldehyde and malonic acid in a suitable solvent such as pyridine, with a catalytic amount of piperidine. Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC). Cool the mixture and acidify with aqueous HCl to precipitate the crude product. Filter and wash the solid to obtain 3-(2-cyanophenyl)acrylic acid.

-

Step 2: Hydrogenation. Prepare a solution of 3-(2-cyanophenyl)acrylic acid in a suitable solvent (e.g., ethanol or aqueous NaOH).[7] Add a catalytic amount of 10% palladium on charcoal (Pd/C).

-

Step 3: Reaction. Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel (e.g., to 60 psi) and stir vigorously at room temperature until hydrogen uptake ceases.[7]

-

Step 4: Workup. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Step 5: Isolation. Acidify the filtrate with aqueous HCl to precipitate the final product, this compound, as a solid.

-

Step 6: Purification. Collect the solid by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Causality: This two-step approach is advantageous because the starting materials are commercially available, and the reactions are generally high-yielding and robust. Catalytic hydrogenation is a clean and efficient method for selectively reducing the alkene double bond without affecting the aromatic ring or the nitrile group.

Chemical Reactivity and Derivatization Potential

The unique ortho-arrangement of the carboxylic acid and nitrile groups allows for a wide range of chemical transformations, making this molecule a versatile building block for creating complex chemical architectures.

Caption: Key derivatization pathways for this compound.

-

Reactions at the Carboxylic Acid: The -COOH group is readily converted into amides, esters, and acid chlorides. Amide coupling, using standard reagents like HATU or EDC/HOBt, is particularly relevant for attaching this molecule to peptides, linkers, or other amine-containing scaffolds.

-

Reactions at the Nitrile Group: The -C≡N group can be reduced to a primary amine (-CH₂NH₂), providing an orthogonal reactive site. This transformation is valuable for "growing" a molecule in a different direction or for introducing a basic center. Alternatively, the nitrile can be hydrolyzed to an amide or undergo cycloaddition with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples are sparse, the structure of this compound is highly analogous to building blocks used in cutting-edge therapeutic modalities. The general class of arylpropionic acids is well-known for its wide range of biological activities, including anti-inflammatory and anticancer properties.[8][9]

PROTACs and Molecular Glues

The 4-cyano isomer, 3-(4-cyanophenyl)propanoic acid, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The propanoic acid moiety provides a connection point for the E3 ligase ligand, while the cyano group can be modified or used as an attachment point for the target protein ligand. By analogy, this compound is an excellent candidate for constructing novel PROTAC linkers, with the ortho geometry potentially offering new exit vectors and improved conformational pre-organization.

Peptide Therapeutics

Cyanophenyl-containing amino acid derivatives are incorporated into therapeutic peptides to enhance their pharmacological properties.[11] The cyano group can improve metabolic stability and participate in specific binding interactions with target proteins. This compound can be used as a capping agent for the N-terminus of a peptide or, after reduction of its nitrile to an amine, as a scaffold to build upon.

Hazard Assessment and Safe Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available from major suppliers. Therefore, a hazard assessment must be inferred from its functional groups and data on closely related compounds.

-

Potential Hazards:

-

Skin and Eye Irritation: Carboxylic acids and aromatic nitriles can be irritating to the skin and eyes. Related compounds are classified as causing skin and serious eye irritation (H315, H319).[12]

-

Acute Toxicity: Some related cyano- and boronic acid-phenyl derivatives are listed as harmful or toxic if swallowed, in contact with skin, or if inhaled.

-

Respiratory Irritation: May cause respiratory irritation (H335).[12]

-

-

Recommended Safe Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Self-Validating System: This cautious approach, treating the compound as potentially hazardous based on its chemical class, ensures a high margin of safety for laboratory personnel, which is a cornerstone of a trustworthy research environment.

References

- 1. This compound | 27916-43-4 [chemicalbook.com]

- 2. This compound CAS#: 27916-43-4 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. prepchem.com [prepchem.com]

- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. nbinno.com [nbinno.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Synthesis of 3-(2-Cyanophenyl)propanoic Acid: Core Starting Materials and Strategic Pathways

Introduction

3-(2-Cyanophenyl)propanoic acid, also known as 2-cyanobenzenepropanoic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring both a nitrile and a carboxylic acid functional group ortho to a propyl linker on a benzene ring, offers versatile handles for a variety of chemical transformations. This guide provides an in-depth exploration of the primary synthetic strategies for this compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. Designed for researchers, scientists, and professionals in drug development, this document aims to deliver not just protocols, but a foundational understanding of the chemical principles at play.

Strategic Synthesis Overview

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of precursors, desired scale of the reaction, and tolerance of other functional groups in more complex applications. The most prevalent strategies originate from precursors such as 2-bromobenzonitrile, 2-aminobenzonitrile, or by constructing the propanoic acid side chain onto a pre-functionalized cyanophenyl ring.

I. Synthesis Starting from 2-Substituted Benzonitriles

A common and logical approach involves the elaboration of a commercially available 2-substituted benzonitrile. This strategy leverages the presence of the crucial cyano group from the outset.

A. Pathway 1: From 2-Bromobenzonitrile via Cross-Coupling

This pathway is a robust method that involves the introduction of the three-carbon side chain onto the aromatic ring through a metal-catalyzed cross-coupling reaction.

Core Principle: Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[2] In this context, an organometallic reagent bearing the propanoic acid synthon reacts with 2-bromobenzonitrile.

Starting Materials:

-

2-Bromobenzonitrile

-

A suitable three-carbon coupling partner (e.g., an organozinc or organoboron reagent derived from a propanoic acid ester)

Workflow:

Figure 1. Cross-coupling approach from 2-bromobenzonitrile.

Experimental Causality: The choice of a palladium or nickel catalyst is crucial for activating the aryl bromide bond. The use of an esterified propanoic acid derivative as the coupling partner protects the carboxylic acid functionality, which would otherwise interfere with the organometallic reagent. The final hydrolysis step is a standard and high-yielding transformation to unmask the desired carboxylic acid.[3]

B. Pathway 2: From 2-Aminobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and effective method for introducing a cyano group onto an aromatic ring, starting from an amino group.[4][5] This pathway is particularly useful if 3-(2-aminophenyl)propanoic acid is a more accessible starting material.

Core Principle: The Sandmeyer reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt to displace the diazonium group with a nitrile.[6][7]

Starting Materials:

-

3-(2-Aminophenyl)propanoic acid

-

Sodium nitrite (NaNO₂)

-

Strong acid (e.g., HCl)

-

Copper(I) cyanide (CuCN)

Workflow:

Figure 2. Synthesis via the Sandmeyer reaction.

Experimental Causality: The diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The use of copper(I) cyanide is catalytic and facilitates the radical-nucleophilic aromatic substitution mechanism that replaces the excellent leaving group, dinitrogen gas (N₂), with the cyanide nucleophile.[4]

II. Synthesis via Cyanation of a Phenylpropanoic Acid Derivative

An alternative strategy involves introducing the cyano group onto a pre-existing 3-phenylpropanoic acid scaffold. This approach is advantageous when substituted phenylpropanoic acids are readily available.

A. Pathway 3: From 3-(2-Bromophenyl)propanoic Acid

This method is conceptually the reverse of Pathway 1A and involves a cyanation reaction on an aryl halide.

Core Principle: The Rosenmund-von Braun reaction or palladium-catalyzed cyanation can be employed to convert an aryl bromide to a benzonitrile.[8][9]

Starting Materials:

-

3-(2-Bromophenyl)propanoic acid

-

Cyanide source (e.g., CuCN, Zn(CN)₂, KCN)

-

Catalyst (if applicable, e.g., Pd(PPh₃)₄)

Workflow:

Figure 3. Cyanation of 3-(2-bromophenyl)propanoic acid.

Experimental Causality: The classical Rosenmund-von Braun reaction often requires high temperatures and stoichiometric copper(I) cyanide.[9] More modern palladium-catalyzed methods can proceed under milder conditions and with a broader substrate scope, though the cost of the catalyst can be a consideration. The choice between these methods will depend on the scale and the specific functional groups present in the molecule.

III. Synthesis via Side-Chain Construction

This approach builds the propanoic acid side chain onto a cyanophenyl precursor.

A. Pathway 4: From 2-Cyanobenzaldehyde

This pathway involves a condensation reaction followed by reduction and hydrolysis.

Core Principle: A Knoevenagel or similar condensation reaction can be used to form a carbon-carbon double bond, which is then reduced to a single bond.

Starting Materials:

-

2-Cyanobenzaldehyde

-

A malonic acid derivative (e.g., malonic acid, Meldrum's acid)

-

A reducing agent (e.g., H₂/Pd/C)

Workflow:

References

- 1. This compound | 27916-43-4 [chemicalbook.com]

- 2. orgsyn.org [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cyanation - Wikipedia [en.wikipedia.org]

- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 3-(2-Cyanophenyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(2-cyanophenyl)propanoic acid, a versatile building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering in-depth insights into its molecular structure, synthesis, and applications.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern drug discovery, the rational design of small molecules hinges on the availability of versatile chemical scaffolds. This compound emerges as a molecule of interest due to its unique bifunctional nature. It incorporates a reactive carboxylic acid moiety, ideal for amide bond formation and other conjugations, and a cyano-substituted aromatic ring. The cyano group can serve as a precursor for other functionalities, a hydrogen bond acceptor, or a modulator of the molecule's electronic properties. This combination makes it a valuable intermediate in the synthesis of complex therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.

Molecular Formula and Structure

-

Chemical Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.19 g/mol

-

CAS Number: 27916-43-4

The molecular structure consists of a benzene ring substituted with a cyano group at the ortho position relative to a propanoic acid side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.19 g/mol | |

| CAS Number | 27916-43-4 | |

| Appearance | White to off-white solid | |

| Melting Point | 127 °C | |

| Boiling Point | 343.5±17.0 °C (Predicted) | |

| Density | 1.21±0.1 g/cm³ (Predicted) | |

| pKa | 4.50±0.10 (Predicted) |

Synthesis of this compound

A robust and efficient synthesis of this compound is crucial for its application in research and development. A patented method outlines a one-pot synthesis starting from 2-cyanobenzaldehyde.[1]

Synthetic Pathway Overview

The synthesis involves a condensation reaction between 2-cyanobenzaldehyde and Meldrum's acid, followed by hydrolysis and decarboxylation to yield the final product.[1] This approach is advantageous due to its operational simplicity and the use of readily available starting materials.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent CN113214111A.[1]

Materials:

-

2-Cyanobenzaldehyde

-

Meldrum's acid

-

Formic acid

-

Alkali (e.g., triethylamine or pyridine)

-

Solvent (e.g., toluene or acetonitrile)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a stirred solution of 2-cyanobenzaldehyde and Meldrum's acid in an appropriate solvent, add the alkali and formic acid.[1]

-

Heat the reaction mixture at a temperature ranging from 0 to 150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of this compound. Below are the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the acidic proton of the carboxyl group. The aromatic region will likely display a complex multiplet pattern due to the ortho-substitution.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carboxyl carbon, the cyano carbon, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain. The chemical shift of the cyano carbon is a key diagnostic signal.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 12.0 - 12.5 | br s | -COOH |

| ¹H | 7.2 - 7.8 | m | Ar-H |

| ¹H | 2.9 - 3.2 | t | -CH₂-Ar |

| ¹H | 2.6 - 2.9 | t | -CH₂-COOH |

| ¹³C | ~178 | s | -COOH |

| ¹³C | ~140 | s | Ar-C (ipso to CH₂) |

| ¹³C | 125 - 135 | d | Ar-CH |

| ¹³C | ~118 | s | -CN |

| ¹³C | ~115 | s | Ar-C (ipso to CN) |

| ¹³C | ~34 | t | -CH₂-COOH |

| ¹³C | ~29 | t | -CH₂-Ar |

Note: These are predicted values and may vary based on the solvent and experimental conditions. A commercially available ¹H NMR spectrum confirms the presence of these key proton environments.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2230 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 176.0706

-

Expected [M-H]⁻: 174.0560

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents. While direct biological activity of this compound is not extensively reported, its utility as a synthetic intermediate is noteworthy.

Role in Peptide Therapeutics

Cyanophenyl propionic acid derivatives are utilized in the design of modified peptides.[3] The incorporation of such non-natural amino acid precursors can enhance the stability, bioavailability, and target engagement of peptide-based drugs.[3] The cyano group can introduce specific electronic properties and act as a handle for further chemical modification.[3]

Precursor for Bioactive Heterocycles

The dual functionality of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. For example, it is a key intermediate in the preparation of 4-cyano-1-indanone, a scaffold found in a range of biologically active molecules.[1]

References

A Comprehensive Spectroscopic Guide to 3-(2-Cyanophenyl)propanoic Acid

This guide provides an in-depth analysis of the spectroscopic data expected for 3-(2-Cyanophenyl)propanoic acid (CAS No: 27916-43-4), a bifunctional organic molecule incorporating a nitrile, a carboxylic acid, and a substituted aromatic ring. For researchers in synthetic chemistry and drug development, robust analytical characterization is the bedrock of scientific integrity. This document is structured to serve as a practical reference for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and purity confirmation of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and extensive field experience.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the expected signals. This compound possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol .[1]

Key Structural Features:

-

Aromatic Ring: An ortho-disubstituted benzene ring, which will give rise to complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

-

Propanoic Acid Chain: A three-carbon aliphatic chain (-CH₂-CH₂-COOH) that will produce characteristic signals in the aliphatic region of the NMR spectra.

-

Carboxylic Acid: A -COOH group, identifiable by a highly deshielded, broad proton signal in ¹H NMR, a carbonyl signal in ¹³C NMR, and distinct, broad O-H and C=O stretching bands in IR spectroscopy.

-

Nitrile Group: A -C≡N group with a characteristic sharp absorption in the IR spectrum and a quaternary carbon signal in the ¹³C NMR spectrum.

The combination of these features provides a unique spectroscopic fingerprint, which we will deconstruct in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm connectivity.

Logical Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

¹H NMR Data Interpretation (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to 8 unique proton environments, although the four aromatic protons may overlap.

Table 1: Predicted ¹H NMR Data for this compound

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Hₐ (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration and solvent-dependent.[2] |

| Hₑ, Hf, Hg, Hₕ | 7.30 - 7.80 | Multiplet | 4H | Aromatic protons are in the deshielded region. The ortho-disubstitution pattern creates a complex, overlapping multiplet due to spin-spin coupling between adjacent protons. |

| Hc (-CH₂-) | 3.10 - 3.30 | Triplet | 2H | This methylene group is adjacent to the aromatic ring (deshielding) and the Hբ methylene group, resulting in a triplet. |

| Hᵦ (-CH₂-) | 2.70 - 2.90 | Triplet | 2H | This methylene group is adjacent to the carbonyl carbon (deshielding) and the Hc methylene group, resulting in a triplet. |

¹³C NMR Data Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Labeled Carbon | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (-C OOH) | 175 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3] |

| C4, C5, C6, C7, C8, C9 | 125 - 140 | Aromatic carbons typically resonate in this region. The carbon attached to the nitrile (C4) and the one attached to the alkyl chain (C9) will have distinct shifts from the others. |

| C3 (-C ≡N) | 115 - 120 | The nitrile carbon is sp-hybridized and appears in this characteristic downfield region.[4] |

| C2 (-C H₂-) | 30 - 35 | Aliphatic carbon adjacent to a carbonyl group. |

| C10 (-C H₂-) | 25 - 30 | Aliphatic carbon adjacent to an aromatic ring. |

Caption: Molecular structure with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Experimental Protocol: IR

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation.

-

Acquisition: A small amount of the solid this compound is placed directly on the ATR crystal (typically diamond or germanium). Pressure is applied to ensure good contact.

-

Spectrum Collection: The IR spectrum is collected, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is subtracted automatically.

IR Data Interpretation (Predicted)

The IR spectrum is dominated by absorptions from the carboxylic acid and nitrile groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | The extreme broadness is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.[5] |

| ~2950 | C-H stretch (Aliphatic) | Medium | Corresponds to the stretching of the C-H bonds in the propanoic acid chain. |

| ~2230 | C≡N stretch (Nitrile) | Sharp, Medium | This is a highly characteristic, sharp peak for the nitrile functional group. |

| ~1700 | C=O stretch (Carboxylic Acid) | Sharp, Strong | A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[5] |

| 1600, 1475 | C=C stretch (Aromatic) | Medium-Weak | These absorptions are characteristic of the benzene ring. |

| ~1250 | C-O stretch (Carboxylic Acid) | Strong | Corresponds to the stretching of the carbon-oxygen single bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.

Experimental Protocol: MS

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly or via liquid chromatography (LC) into the mass spectrometer.

-

Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass-to-charge ratio (m/z) of the ions.

MS Data Interpretation

The predicted monoisotopic mass of C₁₀H₉NO₂ is 175.0633 Da.[6]

Table 4: Expected Ions in High-Resolution Mass Spectrometry

| Ion | Calculated m/z | Rationale |

|---|---|---|

| [M+H]⁺ | 176.0706 | Protonated molecular ion, expected as the base peak in positive mode ESI.[6] |

| [M+Na]⁺ | 198.0525 | Sodium adduct, commonly observed when sodium ions are present.[6] |

| [M-H]⁻ | 174.0560 | Deprotonated molecular ion, expected as the base peak in negative mode ESI.[6] |

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural components. Key expected fragmentations include:

-

Loss of H₂O (18 Da): A common fragmentation from the carboxylic acid group.

-

Loss of •COOH (45 Da): Cleavage of the carboxylic acid radical.

-

Benzylic Cleavage: Fragmentation of the bond between the two -CH₂- groups, leading to characteristic ions.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The trustworthiness of a structural assignment comes from the confluence of all spectroscopic data.

-

MS confirms the Mass: High-resolution MS validates the molecular formula (C₁₀H₉NO₂) by providing an accurate mass of 175.0633 Da.

-

IR identifies Functional Groups: IR spectroscopy provides definitive evidence for the key functional groups: a broad O-H and strong C=O stretch confirm the carboxylic acid, while the sharp C≡N stretch confirms the nitrile.

-

NMR builds the Skeleton:

-

¹H NMR confirms the presence of 4 aromatic protons and two distinct methylene (-CH₂-) groups in a 2:2 ratio, consistent with the propanoic acid chain. The broad singlet around 11 ppm is unambiguous proof of the carboxylic acid proton.

-

¹³C NMR confirms the presence of 10 unique carbons, including the characteristic signals for the carbonyl (~175 ppm), nitrile (~118 ppm), aromatic (~130 ppm), and aliphatic carbons, completing the structural puzzle.

-

Together, these interlocking pieces of evidence provide an unambiguous and self-validating confirmation of the structure of this compound. This multi-faceted approach ensures the highest level of scientific rigor for researchers in the field.

References

- 1. This compound CAS#: 27916-43-4 [m.chemicalbook.com]

- 2. nagwa.com [nagwa.com]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Cyanophenyl)propanoic Acid

Abstract

3-(2-Cyanophenyl)propanoic acid is a bespoke chemical entity with potential applications as an intermediate in organic synthesis and pharmaceutical development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and integration into drug discovery workflows. This guide provides a detailed examination of the aqueous and organic solubility of this compound, alongside a systematic approach to evaluating its chemical stability under various stress conditions as mandated by international guidelines. We present validated, step-by-step protocols for solubility assessment and forced degradation studies, complemented by data interpretation frameworks and workflow visualizations to equip researchers, chemists, and formulation scientists with the practical knowledge required for its application.

Introduction and Physicochemical Profile

This compound is an organic molecule characterized by a phenyl ring substituted with a cyano group and a propanoic acid chain. This unique arrangement of a hydrophobic aromatic ring, a polar nitrile group, and an ionizable carboxylic acid moiety dictates its physicochemical behavior. Understanding these properties is the foundational step in predicting its behavior in both synthetic and biological systems.

The carboxylic acid group (with an estimated pKa between 4 and 5) suggests that its aqueous solubility will be highly dependent on pH, increasing significantly in neutral to alkaline conditions due to deprotonation and salt formation. Conversely, the cyanophenyl group contributes to its hydrophobicity, which may influence its solubility in organic solvents and its potential for membrane permeability.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27916-43-4 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| Appearance | Solid (form to be determined by analysis) | |

| pKa (estimated) | 4.0 - 5.0 (Carboxylic Acid) | (Predicted based on structure) |

| LogP (predicted) | ~1.5 - 2.5 | (Predicted based on structure) |

Aqueous Solubility Assessment: A Methodological Approach

Aqueous solubility is a critical parameter that influences bioavailability and formulation design. For an ionizable compound like this compound, determining solubility across a range of pH values is essential. The thermodynamic shake-flask method is the gold-standard for this assessment.

Causality Behind Experimental Design

The choice of the shake-flask method is deliberate; it measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under thermodynamic equilibrium.[4] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by the rate of dissolution.[4][5] For foundational characterization, equilibrium solubility provides a more robust and relevant value for formulation and biopharmaceutical assessment. The use of various pH buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) is designed to mimic physiological conditions, from the stomach to the small intestine, and to understand the solubility behavior above and below the compound's pKa.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in aqueous buffers of varying pH.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 4.5

-

HCl buffer, pH 2.0

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, HPLC system with UV detector.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at pH 2.0, 4.5, and 7.4 according to standard laboratory procedures.

-

Sample Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.

-

Incubation: Add a precise volume (e.g., 1 mL) of each buffer to the corresponding vials. Seal the vials tightly.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. The duration should be sufficient to allow the concentration in the solution to become constant.[6]

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method.[7] A standard calibration curve must be prepared to quantify the concentration accurately.

Data Presentation and Interpretation

The results should be summarized in a table, allowing for a clear comparison of solubility at different pH levels.

Table 2: Illustrative Aqueous Solubility Data for this compound at 25°C

| Buffer pH | Solubility (µg/mL) | Solubility (mM) |

| 2.0 (0.01 N HCl) | (Expected: Low) | (Calculated) |

| 4.5 (Acetate Buffer) | (Expected: Moderate) | (Calculated) |

| 7.4 (PBS) | (Expected: High) | (Calculated) |

Note: The values in this table are illustrative placeholders. Actual experimental data would be populated here.

The expected trend is a significant increase in solubility as the pH rises above the pKa of the carboxylic acid, due to its conversion to the more soluble carboxylate anion.

Workflow Visualization

Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.

Chemical Stability and Forced Degradation Studies

Understanding a compound's intrinsic stability is a cornerstone of drug development, informing storage conditions, formulation strategies, and shelf-life. Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a compound to identify likely degradation products and pathways.[8] This is mandated by regulatory bodies under ICH guidelines (specifically Q1A(R2) and Q1B).[9][10][11]

Rationale for Stress Conditions

The goal of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[8][10][11] This level of degradation is sufficient to produce and detect primary degradants without being so excessive that it leads to complex, secondary degradation pathways that are not relevant to real-world storage. The selected stress conditions—acid, base, oxidation, heat, and light—represent the most common chemical challenges a drug substance might encounter.[10][12]

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions and to establish a stability-indicating analytical method.

Materials:

-

This compound solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector

-

Photostability chamber, temperature-controlled oven

Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent peak of this compound from any potential degradants. A gradient method is typically required.

-

Sample Preparation: For each condition, prepare a sample vial containing the stock solution. A control sample (unstressed) stored at 5°C should be run alongside.

-

Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Add 1 M NaOH. Incubate at room temperature (or mild heat if necessary). At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis. Rationale: The nitrile group is susceptible to base-catalyzed hydrolysis to a carboxamide or carboxylic acid.

-

Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature, protected from light. Monitor over time (e.g., 2, 8, 24 hours) and analyze directly by HPLC.

-

Thermal Degradation: Store a sample of the stock solution in an oven at 70°C. Analyze at set time points.

-

Photostability: Expose a sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][13][14] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and light-induced degradation.[14]

-

Analysis: Analyze all stressed samples and controls by the stability-indicating HPLC method. Use a PDA detector to check for peak purity and to identify the emergence of new peaks. Mass balance should be assessed to ensure that the decrease in the parent peak corresponds to the increase in degradant peaks.[12]

Data Presentation and Interpretation

Results should be tabulated to clearly show the extent of degradation under each condition.

Table 3: Illustrative Forced Degradation Summary for this compound

| Stress Condition | Time (hr) | % Assay of Parent | % Degradation | No. of Degradants |

| Control (5°C) | 24 | >99.5% | <0.5% | 0 |

| 1 M HCl @ 60°C | 24 | (Experimental Value) | (Calculated) | (Count) |

| 1 M NaOH @ RT | 24 | (Experimental Value) | (Calculated) | (Count) |

| 3% H₂O₂ @ RT | 24 | (Experimental Value) | (Calculated) | (Count) |

| Thermal @ 70°C | 24 | (Experimental Value) | (Calculated) | (Count) |

| Photolytic (ICH Q1B) | - | (Experimental Value) | (Calculated) | (Count) |

Note: The values in this table are illustrative placeholders. Actual experimental data would be populated here.

A significant finding would be rapid degradation under basic conditions, suggesting hydrolysis of the nitrile group. Photostability results will dictate the need for light-protective packaging.

Workflow Visualization

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Conclusion

This guide outlines the essential experimental frameworks for characterizing the solubility and stability of this compound. The protocols provided are grounded in established scientific principles and regulatory expectations. The data generated from these studies are critical for making informed decisions in the drug development process, from lead optimization and formulation to defining storage and handling procedures. A thorough understanding of how this molecule behaves in aqueous environments and under stress is indispensable for unlocking its full therapeutic or synthetic potential.

References

- 1. This compound | 27916-43-4 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound CAS#: 27916-43-4 [m.chemicalbook.com]

- 4. sciforum.net [sciforum.net]

- 5. solvescientific.com.au [solvescientific.com.au]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. resolvemass.ca [resolvemass.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. jordilabs.com [jordilabs.com]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. youtube.com [youtube.com]

The Genesis of a Pain-Relief Dynasty: An In-depth Technical Guide to the Discovery and History of Cyanophenylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of cyanophenylpropanoic acids from chemical curiosities to blockbuster anti-inflammatory drugs is a compelling narrative of scientific inquiry, serendipity, and meticulous development. This in-depth guide navigates the historical landscape of their discovery, tracing their lineage from the broader class of arylpropionic acids to the targeted synthesis of highly effective non-steroidal anti-inflammatory drugs (NSAIDs). We will dissect the pivotal moments, key scientific figures, and the evolution of synthetic methodologies that underpinned the rise of this important class of therapeutic agents. Furthermore, this guide will elucidate the fundamental mechanism of action and the critical structure-activity relationships that govern their pharmacological effects, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.

The Precursors: A Quest for Safer Anti-Inflammatories

The story of cyanophenylpropanoic acids is intrinsically linked to the broader history of NSAIDs. The late 19th and early 20th centuries were dominated by salicylates, with aspirin (acetylsalicylic acid), synthesized in 1897, reigning as the primary option for pain and inflammation relief.[1][2] However, the therapeutic benefits of aspirin were often marred by significant gastrointestinal side effects.[3][4] This pressing clinical need catalyzed a search for safer, better-tolerated alternatives.

The mid-20th century witnessed a surge in research and development in this area. Scientists began to explore a variety of acidic, non-steroidal compounds with the hope of separating the desired anti-inflammatory effects from the undesirable gastric toxicity. This era of exploration laid the chemical groundwork from which the arylpropionic acids, the parent class of cyanophenylpropanoic acids, would emerge.

The Dawn of the "Profens": The Landmark Discovery of Ibuprofen

The watershed moment in the history of arylpropionic acids, and by extension, cyanophenylpropanoic acids, was the discovery of ibuprofen. In the 1950s and 1960s, a dedicated team at Boots Pure Drug Company in England, led by pharmacologist Stewart Adams and chemist John Nicholson, embarked on a mission to find a potent and safer alternative to aspirin for the long-term treatment of rheumatoid arthritis.[5][6][7]

Their systematic approach involved the synthesis and screening of over 600 compounds.[8] After years of painstaking research, their efforts culminated in the identification of 2-(4-isobutylphenyl)propionic acid. This compound, later named ibuprofen, demonstrated a favorable balance of anti-inflammatory efficacy and gastric tolerance. The patent for ibuprofen was filed in 1961, and it was first launched as a prescription medicine, Brufen, in the United Kingdom in 1969 for the treatment of rheumatic diseases.[8][9]

The original synthesis of ibuprofen, a six-step process starting from isobutylbenzene, provided a template for the synthesis of other arylpropionic acids.[9] This pioneering work by Adams and Nicholson not only delivered a blockbuster drug but also validated the 2-arylpropionic acid scaffold as a promising template for the development of new NSAIDs.[6][7]

The Role of the Cyano Group: A Synthetic Gateway

While the term "cyanophenylpropanoic acids" suggests a direct therapeutic role for the cyano (-C≡N) group, the historical and chemical literature points to its primary function as a versatile synthetic intermediate. The cyano group is a valuable precursor to the carboxylic acid (-COOH) moiety, which is the cornerstone of the anti-inflammatory activity of the "profen" drugs.

The synthesis of the core 3-amino-3-(4-cyanophenyl)propanoic acid structure, for instance, has been documented, providing a building block for more complex derivatives.[10] A common synthetic strategy involves the introduction of a cyano group onto the phenyl ring, which can then be hydrolyzed to the corresponding carboxylic acid in a later step. This approach offers several advantages in organic synthesis, including the ability to perform other chemical transformations on the molecule without affecting the latent carboxylic acid functionality.

A documented synthesis route for 3-(4-cyanophenyl)propanoic acid involves the hydrogenation of 3-cyano-cinnamic acid.[11] This highlights a practical method for creating the cyanophenylpropanoic acid backbone.

While the cyano group itself is not the primary pharmacophore for anti-inflammatory activity in this class of NSAIDs, its strategic use in the synthesis of these molecules was a key enabler in their development and large-scale production.

Mechanism of Action: Taming the Inflammatory Cascade

The therapeutic effects of the arylpropionic acid class of NSAIDs, including those derived from cyanophenylpropanoic acid precursors, are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.[1][9] In the early 1970s, Sir John Vane discovered that aspirin and other NSAIDs work by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

Further research in the 1990s revealed the existence of two major isoforms of the COX enzyme: COX-1 and COX-2.[1][2]

-

COX-1: This isoform is constitutively expressed in many tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[1]

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[1][2]

The "profen" drugs are generally non-selective inhibitors of both COX-1 and COX-2.[9] Their anti-inflammatory, analgesic, and antipyretic effects are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastric irritation, are primarily a consequence of inhibiting the protective functions of COX-1.[3]

The discovery of these two isoforms was a major breakthrough in the field and led to the development of selective COX-2 inhibitors with the aim of reducing gastrointestinal toxicity.[1][2]

Signaling Pathway of COX Inhibition by Arylpropionic Acid NSAIDs

Caption: Inhibition of COX-1 and COX-2 by arylpropionic acid NSAIDs.

Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy

The development of the "profen" class of drugs was guided by extensive structure-activity relationship (SAR) studies. These studies systematically modified the chemical structure of the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties. For the 2-arylpropionic acids, several key structural features were identified as being crucial for their anti-inflammatory activity:

-

The Carboxylic Acid Group: This acidic moiety is essential for binding to the active site of the COX enzymes.

-

The α-Methyl Group: The presence of a methyl group on the carbon atom adjacent to the carboxylic acid generally enhances the anti-inflammatory activity.

-

The Aryl Group: The nature and substitution pattern of the aromatic ring significantly influence the potency and selectivity of the compound. Different aryl groups, such as the isobutylphenyl group in ibuprofen and the phenoxyphenyl group in fenoprofen, have been shown to be effective.

The chirality of these molecules is also a critical factor. The (S)-enantiomer of most profens is the pharmacologically active form, responsible for COX inhibition, while the (R)-enantiomer is significantly less active.[12]

Notable Members of the Cyanophenylpropanoic Acid Lineage

Beyond ibuprofen, several other successful NSAIDs have emerged from the arylpropionic acid class, many of which can be synthesized via routes involving cyanophenyl intermediates.

| Drug | Chemical Name | Year Patented/Approved | Key Features |

| Ibuprofen | 2-(4-Isobutylphenyl)propionic acid | Patented 1961, Approved (UK) 1969 | The first of its class; widely used for pain, fever, and inflammation.[8][9] |

| Fenoprofen | 2-(3-Phenoxyphenyl)propanoic acid | - | Used for the relief of mild to moderate pain and arthritis. |

| Ketoprofen | 2-(3-Benzoylphenyl)propanoic acid | - | A potent NSAID used for arthritis and acute pain. |

| Loxoprofen | 2-[4-(2-oxocyclopentylmethyl)phenyl]propanoic acid | - | A prodrug that is converted to its active form in the body. |

Experimental Protocols: A Glimpse into the Synthetic Workflow

The following is a generalized, illustrative protocol for the synthesis of a cyanophenylpropanoic acid derivative, based on established chemical principles.

Synthesis of 3-(4-Cyanophenyl)propanoic Acid

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-cyano-cinnamic acid in an aqueous solution of sodium hydroxide.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal to the solution.

-

Hydrogenation: Subject the mixture to hydrogenation at a pressure of 60 psi for approximately 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully filter off the palladium catalyst.

-

Precipitation: Acidify the filtrate with a 2M solution of hydrochloric acid. The product, 3-(4-cyanophenyl)propanoic acid, will precipitate out as a solid.

-

Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).[11]

Workflow Diagram for the Synthesis of 3-(4-Cyanophenyl)propanoic Acid

Caption: A generalized workflow for the synthesis of 3-(4-cyanophenyl)propanoic acid.

Conclusion

The discovery and development of cyanophenylpropanoic acids and their derivatives represent a significant chapter in the history of medicinal chemistry. From the pioneering work on ibuprofen to the synthesis of a diverse range of "profen" drugs, this class of compounds has had a profound impact on the management of pain and inflammation worldwide. While the cyano group itself may not be the primary driver of their pharmacological activity, its role as a key synthetic intermediate underscores the ingenuity of the chemists who developed these life-changing medicines. The ongoing research into the diverse biological activities of arylpropionic acid derivatives suggests that this remarkable chemical scaffold will continue to be a source of new therapeutic agents for years to come.

References

- 1. galtrx.com [galtrx.com]

- 2. dovepress.com [dovepress.com]

- 3. Historical overview of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. invent.org [invent.org]

- 6. tandfonline.com [tandfonline.com]

- 7. invent.org [invent.org]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. Ibuprofen - Wikipedia [en.wikipedia.org]

- 10. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies of 3-(2-Cyanophenyl)propanoic acid

An In-depth Technical Guide to the Theoretical Investigation of 3-(2-Cyanophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound (2-CPPA). While this molecule is commercially available, detailed theoretical characterizations are not widely published. This document serves as a foundational guide for researchers, scientists, and drug development professionals, outlining the essential computational methodologies and interpretative frameworks required to elucidate the structural, spectroscopic, and electronic properties of 2-CPPA. By leveraging Density Functional Theory (DFT), we present a self-validating workflow that synthesizes predictive accuracy with actionable insights, establishing a robust protocol for future investigations into this and related molecular structures.

Introduction and Significance

This compound (CAS No: 27916-43-4, Molecular Formula: C₁₀H₉NO₂) is a bifunctional organic molecule featuring a carboxylic acid group and a nitrile group attached to a benzene ring in an ortho configuration.[1] The presence of these distinct functional groups—a hydrogen bond donor/acceptor (carboxyl) and a strong electron-withdrawing group (cyano)—imparts a unique electronic and structural profile. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as scaffolds or intermediates in the synthesis of more complex bioactive compounds or functional materials.[2][3][4]

A thorough understanding of a molecule's physicochemical properties at the quantum level is paramount for predicting its reactivity, stability, and potential biological interactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-destructive method to probe these characteristics before undertaking extensive experimental synthesis and testing.[5][6] This guide details the application of these theoretical methods to 2-CPPA, providing a blueprint for its complete computational characterization.

Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical studies, a plausible synthetic route and expected spectroscopic signatures provide crucial context and a basis for validating computational results.

Proposed Synthetic Pathway

Hypothetical Protocol:

-

A solution of 2-cyano-cinnamic acid in an aqueous sodium hydroxide solution is prepared.

-

The mixture is hydrogenated under pressure (e.g., 60 psi) over a 10% Palladium on charcoal (Pd/C) catalyst.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration.

-

The filtrate is acidified with a strong acid (e.g., 2M HCl) to precipitate the target product, this compound.

-

The resulting solid is collected, washed, and can be purified by recrystallization.

Expected Spectroscopic Signatures

Experimental spectra are essential for validating the results of theoretical vibrational analysis. Based on its functional groups, the key features in the FT-IR and NMR spectra of 2-CPPA would be:

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer.

-

A sharp, strong absorption peak around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxyl group.

-

A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

-

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

-

¹H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy):

-

A singlet in the 10-12 ppm region for the acidic proton of the carboxylic acid.

-

A multiplet pattern in the 7.2-7.8 ppm range for the four protons on the disubstituted benzene ring.

-

Two triplets corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain, likely in the 2.5-3.5 ppm range.

-

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy):

-

A peak in the 170-180 ppm range for the carbonyl carbon of the carboxylic acid.

-

Multiple peaks between 110-140 ppm for the aromatic carbons and the nitrile carbon.

-

Peaks for the two aliphatic methylene carbons in the 20-40 ppm range.[8]

-

Computational Methodology: A Validated DFT Approach

The cornerstone of modern theoretical analysis for organic molecules is Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy.[9] The B3LYP hybrid functional is frequently utilized as it consistently provides reliable geometric and electronic data that aligns well with experimental findings.[5][10]

Step-by-Step Computational Protocol

-

Initial Structure Drawing: The 3D structure of this compound is drawn using molecular modeling software.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is robust for capturing both electron correlation and polarization effects, which are crucial for molecules with heteroatoms and pi-systems.[11] The optimization process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It generates a theoretical infrared spectrum that can be compared with experimental data. A uniform scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies to account for anharmonicity and systematic errors in the method.

-

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) surface.

Theoretical Results and Interpretation

This section outlines the expected results from the computational protocol and provides a guide to their interpretation.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the atoms. The resulting bond lengths, bond angles, and dihedral angles provide the foundational structural data. These theoretical values can be benchmarked against experimental X-ray crystallography data, if available, to validate the accuracy of the chosen computational method.

Table 1: Predicted Key Geometric Parameters for 2-CPPA

| Parameter | Atom Description | Expected Theoretical Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | ||

| r(C≡N) | Nitrile Carbon-Nitrogen | ~1.16 |

| r(C=O) | Carbonyl Carbon-Oxygen | ~1.21 |

| r(O-H) | Carboxyl Oxygen-Hydrogen | ~0.97 |

| r(C_ar-C_al) | Aromatic C - Aliphatic C | ~1.51 |

| Bond Angles (°) | ||

| ∠(C-C≡N) | Cyano group linearity | ~179-180 |

| ∠(O=C-O) | Carboxylic acid angle | ~122 |

| ∠(C-O-H) | Carboxyl hydroxyl angle | ~108 |

Vibrational Analysis

The calculated vibrational frequencies, when scaled, should show strong agreement with the experimental FT-IR spectrum. This correlation allows for the definitive assignment of each absorption band to a specific molecular motion (stretching, bending, etc.), providing a complete vibrational characterization of the molecule.

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR (Expected) | Scaled Theoretical (B3LYP) | Assignment |

|---|---|---|---|

| O-H stretch | ~3000 (broad) | Correlated Value | Carboxylic Acid |

| C-H stretch (aromatic) | ~3050 | Correlated Value | Phenyl Ring |

| C-H stretch (aliphatic) | ~2950 | Correlated Value | Propanoic Chain |

| C≡N stretch | ~2230 | Correlated Value | Nitrile Group |

| C=O stretch | ~1710 | Correlated Value | Carboxylic Acid |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.[12]

-

HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating capability of a molecule.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the electron-accepting capability.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.[13][14] For 2-CPPA, the electron-rich aromatic ring is expected to be the primary contributor to the HOMO, while the electron-deficient regions near the cyano and carboxyl groups will likely dominate the LUMO.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electronic density on the molecular surface, which is invaluable for predicting how a molecule will interact with other chemical species.[15] It visually identifies the electron-rich and electron-poor regions.

-

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. For 2-CPPA, these are expected around the carbonyl oxygen and the nitrile nitrogen.[16]

-

Positive Potential (Blue): Regions of low electron density (electron-poor), indicating sites for nucleophilic attack. The most positive region is anticipated around the acidic hydrogen of the carboxyl group.[17]

This analysis is critical in drug design for predicting non-covalent interactions, such as hydrogen bonding, with biological targets.

Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound. By employing a validated DFT-based protocol, researchers can obtain detailed insights into the molecule's geometric structure, vibrational characteristics, and electronic reactivity profile. The interpretation of HOMO-LUMO analysis and MEP maps provides predictive power for understanding the molecule's chemical behavior and potential as a precursor in drug development or materials science. This document serves not only as a specific guide for 2-CPPA but also as a transferable methodology for the computational characterization of other novel organic compounds.

References

- 1. This compound CAS#: 27916-43-4 [m.chemicalbook.com]

- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ripublication.com [ripublication.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-(2-Cyanophenyl)propanoic Acid: A Guide to Novel Research Frontiers

Abstract

3-(2-Cyanophenyl)propanoic acid is a small molecule with a unique structural architecture, combining a cyanophenyl group and a propanoic acid moiety. While direct biological applications of this specific compound are not extensively documented, its constituent functional groups are prevalent in a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of promising, yet underexplored, research avenues for this compound. We will delve into the scientific rationale for investigating this molecule in the context of immunology, oncology, and metabolic and neurological disorders. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals, offering detailed experimental workflows and mechanistic insights to catalyze the discovery of novel therapeutic applications for this intriguing chemical entity.

Introduction: The Scientific Premise for Investigating this compound

The field of medicinal chemistry is often driven by the exploration of novel chemical scaffolds. This compound presents a compelling case for investigation due to the convergence of two key structural motifs: the aryl propionic acid core and the cyanophenyl group.

-

The Aryl Propionic Acid Heritage: This class of compounds is renowned for its therapeutic successes, most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen.[1] The primary mechanism of action for many of these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] Beyond inflammation, aryl propionic acid derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[2][3]

-

The Versatility of the Cyanophenyl Moiety: The cyano group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Notably, cyanophenyl-containing compounds are being explored as linkers in Proteolysis Targeting Chimeras (PROTACs) and as components of peptide-based therapeutics.[4][5]

The unique combination of these two moieties in this compound suggests a high probability of novel biological activity. This guide will outline four key potential research areas, providing the scientific rationale and experimental frameworks for each.

Potential Research Area 1: Modulator of the JAK-STAT Signaling Pathway in Autoimmune Diseases

Scientific Rationale: